1,3-Dicaffeoylquinic acid

Overview

Description

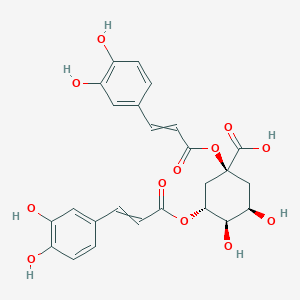

1,3-Dicaffeoylquinic acid (1,3-diCQA) is a polyphenolic compound belonging to the class of dicaffeoylquinic acids (diCQAs), which are esters of caffeic acid and quinic acid. Structurally, it features two caffeoyl moieties attached to the 1st and 3rd hydroxyl groups of the quinic acid core (IUPAC numbering) . This compound is widely distributed in plants such as Artemisia capillaris, Centella asiatica, Salicornia herbacea, and sweet potato (Ipomoea batatas) . Its bioactivities include antioxidant, cytoprotective, and inhibitory effects on transporters like human organic anion transporter 3 (hOAT3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicaffeoylquinic acid can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. Plants rich in dicaffeoylquinic acids, such as Echinacea and coffee, are processed to extract the compound. The extraction process typically involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at room temperature.

Substitution: Acetic anhydride, pyridine; reactions are carried out in organic solvents like dichloromethane at room temperature.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Reduction: Dihydro derivatives.

Substitution: Acetylated derivatives.

Scientific Research Applications

1,3-Dicaffeoylquinic acid has a wide range of scientific research applications:

Mechanism of Action

1,3-Dicaffeoylquinic acid exerts its effects through various molecular mechanisms:

Antioxidative Action: The compound reduces oxidative stress by scavenging free radicals and activating the Nrf2 pathway.

Anti-inflammatory Action: It decreases NF-κB activation, thereby reducing inflammation.

Neuroprotective Action: This compound disrupts amyloid-beta aggregation by interacting with specific phenolic hydroxyl and amino acid residues, particularly at Met-35 in amyloid-beta.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomerism and Nomenclature

DiCQAs exist as six positional isomers: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA (Table 1). The relative positions of the caffeoyl groups critically influence their physicochemical properties and bioactivities. For example:

- Adjacent caffeoyl groups (e.g., 3,4- and 4,5-diCQA) exhibit higher antioxidant capacity due to enhanced resonance stabilization of free radicals .

- Non-adjacent groups (e.g., 1,3-, 1,5-, and 3,5-diCQA) demonstrate superior cytoprotective effects, possibly due to improved membrane interaction .

Table 1: Structural and Functional Comparison of DiCQA Isomers

Occurrence in Natural Sources

1,3-diCQA is less abundant compared to other isomers but is consistently detected in specific plants (Table 2). For instance:

- Centella asiatica: 0.25% w/w .

- Sweet potato (Ipomoea batatas): Quantified alongside 1,5-diCQA and 4,5-diCQA .

- Saussurea laniceps (Tibetan snow lotus): Identified as a major constituent in ethanolic extracts .

Table 2: Concentration of DiCQAs in Selected Plant Sources

Pharmacological and Functional Differences

Antioxidant Activity

- 3,4- and 4,5-diCQA: Exhibit 20–30% higher radical scavenging capacity than non-adjacent isomers due to synergistic effects of adjacent caffeoyl groups .

- 1,3-diCQA : Shows moderate antioxidant activity but excels in cytoprotection, protecting cells from oxidative stress at lower concentrations .

Inhibitory Effects on Transporters

- 1,3-diCQA inhibits hOAT3-mediated transport by 41% at 50-fold molar excess, outperforming 1,5-diCQA (30–35% inhibition) .

Stability and Degradation

- All diCQAs are photosensitive and degrade under heat or light, but 1,3-diCQA degrades faster than monoCQAs like chlorogenic acid . Degradation products include caffeic acid and quinide derivatives .

Analytical Challenges and Methodological Considerations

- Isomer Differentiation : HPLC coupled with tandem mass spectrometry (MS/MS) is essential to distinguish diCQA isomers, which co-elute in conventional methods .

- Quantification : Use of MRM transitions (e.g., 515/179 for 1,3-diCQA) ensures specificity .

- Isomerization Artifacts : Acyl migration during sample preparation can alter isomer ratios, necessitating rapid analysis to avoid misrepresentation .

Biological Activity

1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring polyphenolic compound primarily found in various plants, particularly in the herb Lonicera japonica. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This article explores the biological activities of 1,3-DCQA, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of chlorogenic acid and consists of two caffeoyl groups attached to a quinic acid backbone. Its chemical formula is , with a molecular weight of approximately 516.46 g/mol. The structure contributes to its ability to scavenge free radicals and modulate various biological pathways.

Antioxidant Activity

1,3-DCQA exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . In vitro studies have demonstrated that 1,3-DCQA significantly reduces malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Neuroprotective Effects

Research indicates that 1,3-DCQA protects neuronal cells from neurotoxicity induced by beta-amyloid (Aβ) and other neurotoxic agents. It activates the PI3K/Akt signaling pathway, leading to the inhibition of GSK3β and modulation of Bcl-2/Bax ratios, which are crucial for cell survival . In PC12 cells treated with MPP^+, a neurotoxin, pretreatment with 1,3-DCQA reduced the expression levels of α-synuclein mRNA and protein .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown that it can suppress IL-6 and IL-17 production while blocking NF-κB activation in immune cells . This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer. It binds to the 14-3-3τ protein, inhibiting breast cancer cell proliferation and metastasis through pathways such as Jak/PI3K/Akt and Raf/ERK . In vitro assays revealed that 1,3-DCQA significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines while being safe for normal cells .

Research Findings

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that 1,3-DCQA could prevent Aβ(42)-induced neurotoxicity in neuronal cell cultures by modulating apoptotic pathways .

- Breast Cancer Treatment : In a recent study involving breast cancer cell lines, 1,3-DCQA was found to inhibit tumor growth effectively while sparing normal cells from cytotoxicity. This highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. How can 1,3-diCQA be reliably identified and distinguished from its isomers in plant extracts?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MSⁿ) with hierarchical fragmentation analysis is the gold standard. Key steps include:

- MS² and MS³ fragmentation : Monitor characteristic ions (e.g., m/z 515 → 353 → 191 for 1,3-diCQA) to differentiate isomers. The 1,3-diacyl configuration exhibits distinct dehydration and decarboxylation patterns compared to 1,5- or 3,5-diCQA .

- Chromatographic resolution : Use reversed-phase columns (C18) to separate 1,3-diCQA from co-eluting isomers like 1,5-diCQA, leveraging differences in acyl group positioning .

Q. What experimental assays are suitable for evaluating the antioxidant activity of 1,3-diCQA?

- Methodological Answer :

- DPPH/ABTS radical scavenging assays : Quantify IC₅₀ values under standardized pH and temperature conditions. For example, 1,3-diCQA isolated from Inula viscosa showed IC₅₀ values of 12.3 μM (DPPH) and 10.7 μM (ABTS) .

- Hydrogen peroxide hemolysis inhibition : Use erythrocyte models to assess membrane protection efficacy. 1,3-diCQA outperforms ascorbic acid in this system due to its dual caffeoyl groups enhancing radical stabilization .

Q. How can 1,3-diCQA be quantified in complex plant matrices like Artemisia or Cynara species?

- Methodological Answer :

- HPLC-PDA with multi-wavelength detection : Optimize separation using acetic acid/acetonitrile gradients. For example, Artemisia capillaris extracts require 260 nm for caffeic acid derivatives and 325 nm for dicaffeoylquinic acids .

- Validation parameters : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) for robust quantification .

Advanced Research Questions

Q. How do extraction parameters influence the stability of 1,3-diCQA?

- Methodological Answer :

- Ultrasonic-assisted extraction (UAE) : Control solvent polarity (methanol > ethanol), temperature (<40°C), and duty cycles (≤50%) to minimize degradation. For instance, 1,3-diCQA degrades by 22% at 60°C due to trans-esterification to 1,5-diCQA .

- Storage conditions : Lyophilized extracts stored at -80°C retain >95% purity over 2 years, whereas aqueous solutions degrade rapidly at room temperature .

Q. What molecular mechanisms underlie 1,3-diCQA’s inhibition of organic anion transporters (OATs)?

- Methodological Answer :

- Competitive inhibition assays : Use HEK293 cells overexpressing hOAT1/hOAT3. 1,3-diCQA exhibits IC₅₀ values of 1.2 μM (hOAT1) and 2.4 μM (hOAT3), suggesting high affinity for substrate-binding pockets .

- Docking studies : Model interactions between 1,3-diCQA’s caffeoyl groups and key residues (e.g., Arg466 in hOAT1) to explain transport blockade .

Q. How does UV stress modulate 1,3-diCQA biosynthesis in Cynara cardunculus?

- Methodological Answer :

- UV-C exposure : Apply 254 nm UV-C at 10 kJ/m² to upregulate phenylpropanoid pathway genes (e.g., HCT, C3’H). Dicaffeoylquinic acids increase by 3.5-fold within 24 hours, while chlorogenic acid remains unchanged .

- Metabolic profiling : Combine LC-QTOF-MS and RNA-seq to correlate 1,3-diCQA accumulation with jasmonate signaling pathways .

Q. Can 1,3-diCQA isomers be differentiated in vivo using biomarker profiling?

- Methodological Answer :

- Stable isotope tracing : Adminstrate ¹³C-labeled quinic acid to rat models and track incorporation into 1,3-diCQA vs. 3,5-diCQA via LC-HRMS.

- Tissue-specific distribution : Liver and kidney show higher 1,3-diCQA uptake (AUC 2.1-fold vs. plasma), linked to OAT-mediated transport .

Q. Data Contradictions and Resolution Strategies

- Isomer Identification Conflicts : Early studies misassigned 1,3-diCQA peaks due to co-elution with 1,5-diCQA. Resolution involves MSⁿ hierarchical keys (e.g., m/z 179 for 1,3 vs. m/z 191 for 1,5) and orthogonal chromatography .

- Bioactivity Variability : Discrepancies in antioxidant IC₅₀ values arise from assay conditions (e.g., pH affects protonation of catechol groups). Standardize protocols using Trolox equivalents .

Properties

IUPAC Name |

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309674 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212891-05-9, 30964-13-7 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynarine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynarine [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.